Ferrocene, bromo-

Description

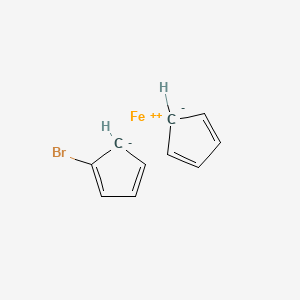

Bromo-ferrocene (C${10}$H$9$BrFe) is a monosubstituted ferrocene derivative where a bromine atom replaces one hydrogen atom on a cyclopentadienyl (Cp) ring. Its structure retains the iconic sandwich geometry of ferrocene, with an iron center coordinated to two Cp ligands. Bromo-ferrocene is synthesized via electrophilic substitution reactions, often using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions . This compound serves as a versatile intermediate for synthesizing more complex ferrocene derivatives, such as amino- or sulfonyl-ferrocenes, due to the reactivity of the C–Br bond .

Structure

2D Structure

Properties

Molecular Formula |

C10H9BrFe |

|---|---|

Molecular Weight |

264.93 g/mol |

IUPAC Name |

1-bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2 |

InChI Key |

CHIMDMPJABIKAI-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1Br.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocene, bromo- can be synthesized through several methods. One common approach involves the bromination of ferrocene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of ferrocene, bromo- often involves large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process .

Chemical Reactions Analysis

Electrophilic Bromination

Direct bromination of ferrocene is challenging due to competing oxidation of Fe(II). Instead, bromoferrocene is synthesized via indirect routes:

-

N-Bromosuccinimide (NBS) Method :

Acetylferrocene reacts with NBS under microwave irradiation (700–750 W) in methanol or ethanol, yielding α-bromoacetyl ferrocene. Conditions and yields vary with stoichiometry (Table 1) .

Reaction :

| Starting Material (mol) | NBS (mol) | Solvent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 0.002 | 0.0024 | Methanol | 42 | 69–71 |

| 0.001 | 0.0013 | Ethanol | 39 | 71–74 |

Radical Bromination

Controlled radical bromination of ferrocene derivatives using Br₂ or HBr under inert atmospheres produces monosubstituted bromoferrocene. Air exposure is critical for reaction completion .

Nucleophilic Substitution

The C–Br bond in bromoferrocene undergoes nucleophilic substitution with amines, alcohols, or thiols:

-

Amine Functionalization :

Treatment with diglycolamine (HOCH₂CH₂OCH₂CH₂NH₂) at 80°C for 24 h replaces Br with amine groups, enabling aqueous dispersibility and photoluminescence .

Reaction :

Cross-Coupling Reactions

Bromoferrocene participates in Suzuki-Miyaura and Ullmann couplings. For example:

-

Palladium-Catalyzed Coupling :

Bromoferrocene reacts with arylboronic acids in the presence of Pd(PPh₃)₄, forming biaryl-ferrocene hybrids .

| Substrate | Catalyst | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|

| Bromoferrocene | Pd(PPh₃)₄ | 110 | 85 | 1-Phenylferrocene |

| 1,2-Dibromoferrocene | Pd(OAc)₂ | 100 | 72 | 1,2-Diphenylferrocene |

Electrochemical Oxidation

Bromoferrocene oxidizes to the ferrocenium cation (Fc⁺) at +0.45 V vs. SCE, stabilizing the oxidized form due to bromine’s electron-withdrawing effect .

Thermal Stability

Bromoferrocene decomposes at 350–500°C in air, leaving hematite (α-Fe₂O₃) residue. Its exothermic decomposition releases HBr gas :

Kinetic Studies

Reactions with LiTMP (lithium tetramethylpiperidide) at −30°C yield ortho-substituted derivatives, while room-temperature reactions produce complex mixtures (Table 2) .

| Starting Material | Temp (°C) | Products Formed | Major Product (%) |

|---|---|---|---|

| Bromoferrocene | −30 | 1,2-Disubstituted | 94 |

| 1,2-Dibromoferrocene | 25 | 6 derivatives | <10 |

Challenges and Limitations

Scientific Research Applications

Ferrocene is an organometallic compound with a central iron atom bound to two cyclopentadienyl rings, and it has a wide array of applications due to its unique structural and electronic properties . These applications span diverse scientific disciplines, including polymer chemistry, materials science, pharmacology, and electrochemistry . The applications of bromo-ferrocene, a derivative of ferrocene, can be inferred from the general applications of ferrocene and the specific applications of ferrocene derivatives.

General Applications of Ferrocene

- Fuel Additives : Ferrocene is used to improve fuel performance and reduce emissions .

- Electrochemical Sensors : Ferrocene is used in electrochemical sensors to detect molecules and ions in solutions, such as glucose, dopamine, and heavy metals . Compound 2, a ferrocene-based molecule, has displayed high sensor activities for the detection of peroxides, with high stability and reproducibility .

- Catalysis : Ferrocene acts as a catalyst in organic reactions, including oxidation, hydrogenation, and cross-coupling reactions . It is also used in asymmetric catalysis .

- Medicinal Chemistry : Ferrocene is utilized in the development of anticancer, antiviral, and antimicrobial drugs . Metallocene-appended organometallic moieties have been used as a proxy for chemotherapy of tachyphylaxis in cancer and many tropical diseases .

- Materials Science : Ferrocene derivatives are used to synthesize polymers, liquid crystals, and nanoparticles with diverse electronic and magnetic properties . These polymeric materials can deliver conducting, redox, optoelectronic, catalytic, and biological effects and have potential applications such as radiation absorbers and components of various redox systems .

- Electrode Material : Ferrocene is a potential electrode material in redox flow batteries because of its reversible redox behavior and high stability .

- Lubricant : It can be used as a lubricant to improve the performance and longevity of engines and industrial machinery .

Specific Properties and Reactions

- Redox Properties : Ferrocene has high redox properties with a lower oxidation potential, making it easily oxidized to form Fe(+3) isomers . The oxidation of ferrocene to the ferrocenium cation, which is characterized by a red coloration, is used in sensing, corrosion inhibition, and drug delivery in cancer therapy .

- Synthesis of Thiosemicarbazones : New ferrocene-based thiosemicarbazones have been created by condensing acetyl ferrocene with substituted thiosemicarbazides, and their potential antiviral properties have been investigated computationally .

- Graphene Applications : Ferrocene-functionalized graphene has been investigated for electro-Fenton oxidation .

Mechanism of Action

The mechanism of action of ferrocene, bromo- involves its ability to undergo redox reactions, facilitating electron transfer processes. The compound’s unique structure allows it to interact with various molecular targets, including enzymes and cellular membranes, enhancing its bioactivity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromo-ferrocene shares structural and functional similarities with other substituted ferrocenes. Below is a detailed comparison:

Structural Analogs: Chloro- and Cyano-Ferrocene

- Chloro-ferrocene (C${10}$H$9$ClFe) : Synthesized via Friedel-Crafts chlorination, chloro-ferrocene exhibits reactivity akin to bromo-ferrocene but with slower substitution kinetics due to the weaker electrophilicity of Cl compared to Br. Both compounds form 1',1'-disubstituted derivatives upon acetylation, as confirmed by infrared spectroscopy .

- Cyano-ferrocene (C${11}$H$9$NFe): The cyano group (-CN) is a stronger electron-withdrawing substituent than Br, leading to distinct electronic properties. Cyano-ferrocene undergoes nucleophilic addition reactions more readily, whereas bromo-ferrocene is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Analogs: Sulfonyl- and Phosphino-Ferrocenes

- 1,1′-Bis(sulfonyl)ferrocene : Sulfonyl derivatives, synthesized via sulfonation of ferrocene, exhibit intermolecular hydrogen bonding (NH···SO or NH···CO) in their crystal structures, unlike bromo-ferrocene. This property enhances their stability in solid-state applications .

- Phosphino-ferrocene complexes: Ligands like 1,1′-bis(phosphino)ferrocene (dppf) are pivotal in catalysis. Bromo-ferrocene lacks direct catalytic activity but serves as a precursor to phosphino derivatives. Phosphino-ferrocenes exhibit tunable redox potentials, with electron-donating alkyl groups lowering oxidation potentials compared to bromo-ferrocene’s electron-withdrawing Br .

Electrochemical Behavior

For example:

| Compound | Oxidation Potential (V vs. Fc/Fc$^+$) | Reference |

|---|---|---|

| Ferrocene | 0.00 | |

| Bromo-ferrocene | +0.14 | |

| 1,1′-Bis(phosphino)ferrocene (dppf) | +0.17 |

The Br substituent stabilizes the oxidized ferrocenium ion less effectively than phosphine ligands, which donate electron density via Pd–P bonds in catalytic intermediates .

Key Research Findings

- Synthetic Flexibility : Bromo-ferrocene’s C–Br bond enables diverse functionalization, including amination (to produce ferrocenylamines) and cross-coupling reactions .

- Electronic Tuning: Substituting Br with electron-donating groups (e.g., -NH$_2$) shifts redox potentials negatively, enhancing applications in redox-active materials .

Q & A

Q. What are the established synthetic routes for bromo-ferrocene, and how do reaction conditions influence yield?

Bromo-ferrocene is typically synthesized via electrophilic substitution on ferrocene using brominating agents like Br₂ in the presence of Lewis acids (e.g., FeCl₃) or via Ullmann-type coupling with CuBr catalysts . Key variables affecting yield include:

- Temperature : Prolonged heating above 100°C may lead to over-bromination or decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar media.

- Catalyst stoichiometry : Excess CuBr can improve regioselectivity in aryl-substituted derivatives .

Methodological Tip: Optimize conditions using fractional factorial design to isolate critical variables .

Q. Which spectroscopic techniques are most reliable for characterizing bromo-ferrocene, and how should data be interpreted?

- ¹H NMR : The cyclopentadienyl (Cp) protons split into distinct resonances due to bromine’s electronegativity. Integration ratios confirm monosubstitution (e.g., 4:4:1 for 1-bromoferrocene).

- IR Spectroscopy : C-Br stretching vibrations appear near 550–600 cm⁻¹.

- X-ray Crystallography : Resolves regiochemical ambiguities; compare bond lengths (Fe-Cp vs. C-Br) to validate substitution patterns .

Methodological Tip: Cross-validate using multiple techniques to mitigate instrumental artifacts .

Q. How should bromo-ferrocene be stored to ensure stability during long-term studies?

Bromo-ferrocene is sensitive to light and moisture. Best practices include:

- Storing under inert gas (N₂/Ar) in amber vials at –20°C.

- Periodic FT-IR checks to detect decomposition (e.g., Br₂ release via broadening at 600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic effects of bromine substitution on ferrocene’s redox properties?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox potentials. Bromine’s electron-withdrawing effect lowers HOMO, increasing oxidation potential .

- Molecular Orbital Analysis : Compare charge distribution in bromo-ferrocene vs. parent ferrocene using Natural Bond Orbital (NBO) analysis.

Methodological Tip: Validate computational models against experimental cyclic voltammetry data .

Q. What strategies resolve contradictions in reported reaction mechanisms of bromo-ferrocene in cross-coupling catalysis?

- Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar pathways (e.g., C-Br bond cleavage).

- In Situ Spectroscopy : Monitor intermediates via UV-vis or Raman during Suzuki-Miyaura couplings.

- Meta-Analysis : Systematically compare literature data using PECO frameworks (Population, Exposure, Comparison, Outcome) to identify confounding variables (e.g., solvent polarity, base strength) .

Q. How do steric and electronic factors influence bromo-ferrocene’s reactivity in supramolecular assemblies?

- X-ray Diffraction : Map crystal packing to identify dominant interactions (e.g., halogen bonding vs. π-stacking).

- Electrochemical Impedance Spectroscopy (EIS) : Correlate substituent effects with charge-transfer efficiency in thin-film devices.

Methodological Tip: Use multivariate regression to disentangle steric (Tolman cone angle) and electronic (Hammett σₚ) contributions .

Q. What are the limitations of current synthetic methods for achieving high regioselectivity in polybrominated ferrocenes?

- Directed Ortho-Metallation : Use directing groups (e.g., –NH₂) to control substitution patterns, followed by bromination and deprotection.

- Statistical Modeling : Apply machine learning to predict regioselectivity trends from existing reaction databases .

Data Reproducibility and FAIR Principles

Q. How can researchers ensure reproducibility in bromo-ferrocene studies amid inconsistent literature protocols?

Q. What frameworks guide the design of bromo-ferrocene experiments to align with ethical and academic standards?

- FINERMAPS Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, and Specific.

- PICO for Literature Reviews : Structure searches around Population (bromo-ferrocene), Intervention (synthetic/modification method), Comparison (alternative derivatives), and Outcome (reactivity/application) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.